molecular formula C17H18N2O2 B2624904 4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2415472-99-8

4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2624904
CAS No.: 2415472-99-8
M. Wt: 282.343
InChI Key: UWHSMTMYXCTGHF-UHFFFAOYSA-N
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Description

4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring linked to an azetidine moiety, which is further substituted with a 2,4-dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the 2,4-Dimethylbenzoyl Group: The azetidine ring is then acylated with 2,4-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the 1-(2,4-dimethylbenzoyl)azetidine intermediate.

    Coupling with Pyridine: The final step involves the coupling of the 1-(2,4-dimethylbenzoyl)azetidine intermediate with a pyridine derivative, typically through an etherification reaction using a suitable leaving group and base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2,4-dimethylbenzoyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the azetidine ring or the benzoyl group, potentially yielding amines or alcohols.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine
  • 4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyrimidine
  • 4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}quinoline

Uniqueness: 4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its specific substitution pattern and the presence of both a pyridine ring and an azetidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-3-4-16(13(2)9-12)17(20)19-10-15(11-19)21-14-5-7-18-8-6-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSMTMYXCTGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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